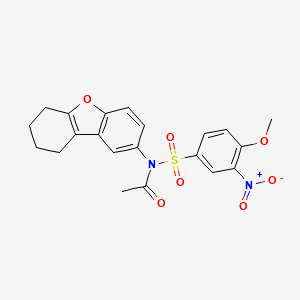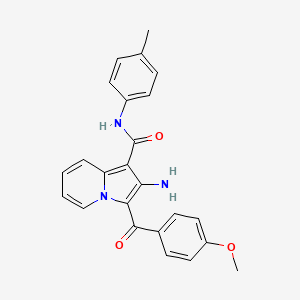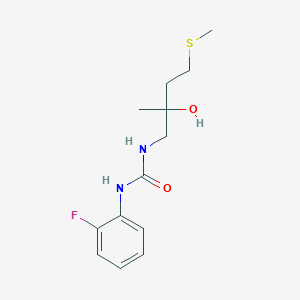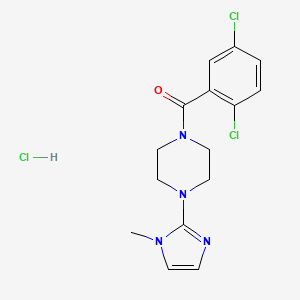
N-benzyl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-benzyl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide" is part of a broader category of chemicals known for their potential in various applications due to their unique molecular structures. While specific studies on this compound are scarce, related research on compounds with similar functional groups provides insights into their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the reaction of intermediate compounds with specific thio or amino groups to form the desired product. For instance, derivatives have been synthesized starting from chloroacetamide compounds reacting with thio or amino groups to produce a wide range of compounds with potential antibacterial and antitumor activities (K. Ramalingam et al., 2019), (M. Duran, M. Canbaz, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like IR, NMR, and Mass spectra, providing detailed insights into their molecular geometry and conformation. For example, X-ray crystallography and DFT studies offer information on molecular geometry optimization and the impact of different substituents on the compound's structure (Ersin Inkaya et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including the formation of amide bonds in the presence of unmasked imidazole functions, which can be facilitated using specific catalysts and conditions. The reactivity patterns suggest a broad range of functionalities and potential chemical modifications that can be applied to the parent structure (J. Modder et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity : Several studies have synthesized derivatives of N-benzyl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide and tested them for antibacterial activity. These compounds have shown significant antibacterial properties, making them potentially valuable in the development of new antibiotics (Gullapelli et al., 2014); (Ramalingam et al., 2019).
Antitumor and Anticancer Properties : Some studies have focused on the potential antitumor and anticancer activities of derivatives of this compound. They have been evaluated against various human tumor cell lines and found to possess considerable anticancer activity (Yurttaş et al., 2015); (Nofal et al., 2014).
Antioxidant Activity : Research has also explored the antioxidant properties of N-benzyl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide derivatives. These studies suggest the potential of these compounds in oxidative stress-related conditions (Koppireddi et al., 2013); (Evren et al., 2019).
Other Applications : The derivatives of this compound have been investigated for a variety of other applications, including as inhibitors of specific enzymes, in drug synthesis, and as agents with potential applications in oil industry (Shibuya et al., 2018); (Basta et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-17-9-7-16(8-10-17)22-12-11-20-19(22)25-14-18(23)21-13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPRQHBRHSNZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2493319.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2493320.png)






![(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2493333.png)
![2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2493336.png)
![Ethyl 4-[[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]amino]benzoate](/img/structure/B2493337.png)


![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2493342.png)